
OSMI-1
Overview
Description
OSMI-1 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues on nuclear and cytoplasmic proteins.
Preparation Methods
The synthesis of OSMI-1 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
Inhibition Kinetics and Selectivity
Key findings from enzymatic assays:
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IC₅₀ values:
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Non-competitive inhibition: this compound reduces V<sub>max</sub> but does not compete with UDP-GlcNAc, as shown by insensitivity to UDP-GlcNAc concentration shifts (Fig. S1C-D) .
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Time-dependent inactivation: Preincubation with this compound for 30 minutes enhances inhibition efficacy .
Synergistic Effects in Combination Therapies
This compound enhances apoptosis when paired with other agents:
DNA Damage Response
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γ-H2AX induction: this compound increases γ-H2AX foci by 4.1-fold in MC38 cells, indicating double-strand DNA breaks .
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cGAS/STING pathway activation: Cytosolic dsDNA accumulation triggers innate immune signaling (Fig. 7A–D) .
Glycan Specificity
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Lectin profiling: No significant changes in ConA, DBA, or RCA binding, confirming selectivity for O-GlcNAcylation over N-/O-linked glycans .
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OGA downregulation: O-GlcNAcase (OGA) levels decrease by 60% after 24-hour treatment, validating on-target OGT inhibition .
Structural Binding Insights
Molecular dynamics simulations reveal:
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Interaction residues: Lys898, Ala896, His901, His558, and Phe868 form hydrogen bonds/π-stacking with this compound .
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Comparative affinity: this compound binds OGT with higher energy (−120.5 kJ/mol) than natural substrates like UDP (−554.8 kJ/mol) .
Toxicity and Solubility Limitations
Scientific Research Applications
Cancer Research
1.1 Mechanism of Action
OSMI-1 inhibits OGT, leading to decreased levels of O-GlcNAcylation, which is often associated with tumor progression and chemotherapy resistance. The compound has demonstrated potential in enhancing the efficacy of other cancer therapies.
1.2 Synergistic Effects with TRAIL
Studies have shown that this compound significantly enhances TRAIL-induced apoptosis in cancer cells. For instance, in HCT116 human colon cancer cells, the combination of this compound and TRAIL resulted in increased apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and inhibition of NF-κB signaling pathways .
1.3 Effects on Breast Cancer Cells
In tamoxifen-resistant breast cancer cell lines (TamR), this compound exhibited higher sensitivity compared to tamoxifen-sensitive lines (TamS). The compound reduced cell viability and altered the expression of key proteins involved in cell survival and apoptosis .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | EC50 (μM) | Viability Reduction (%) | Mechanism of Action |
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TamS | ~40 | 30 | Downregulation of ERα |
TamR | ~15 | 50 | Increased expression of pro-apoptotic factors |
HCT116 | N/A | Significant increase in apoptosis with TRAIL | ER stress and NF-κB inhibition |
Virology
2.1 Inhibition of Herpes Simplex Virus
This compound has been utilized to study the role of O-GlcNAcylation in viral replication, particularly for herpes simplex virus (HSV). Inhibition of OGT activity by this compound led to a dose-dependent decrease in global O-GlcNAc levels in human foreskin fibroblasts (HFFs), resulting in reduced viral yield when administered at various times post-infection .
Table 2: Impact of this compound on HSV Replication
Time Post-Infection (hours) | Viral Yield Reduction (%) |
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0 | Significant |
2 | Moderate |
4 | Minimal |
>4 | Negligible |
Immunology
3.1 Modulation of Dendritic Cells
Recent research indicates that this compound enhances the differentiation and maturation of monocyte-derived dendritic cells (moDCs), promoting their capacity to stimulate allogeneic T cell proliferation. This suggests potential applications for this compound in immunotherapy by improving immune responses against tumors .
3.2 Osteoclast Differentiation
This compound has been shown to reduce osteoclast differentiation by inhibiting NF-kB signaling pathways through modulation of O-GlcNAcylation. This effect was evident in vivo, where treatment with this compound decreased the formation of TRAP-positive osteoclasts .
Mechanism of Action
OSMI-1 exerts its effects by inhibiting O-GlcNAc transferase, thereby reducing the levels of O-GlcNAcylation on target proteins. This inhibition disrupts various cellular processes regulated by O-GlcNAcylation, leading to altered gene transcription, signal transduction, and protein stability. The molecular targets of this compound include nuclear and cytoplasmic proteins that undergo O-GlcNAcylation .
Comparison with Similar Compounds
OSMI-1 is compared with other O-GlcNAc transferase inhibitors, such as ST045849 and L01. This compound has a higher specificity and lower IC50 value compared to these compounds, making it a more potent and selective inhibitor. Similar compounds include:
ST045849: Another O-GlcNAc transferase inhibitor with lower specificity.
L01: A natural-product OGT inhibitor identified through structure-based virtual screening.
This compound stands out due to its higher specificity and potency, making it a valuable tool for studying O-GlcNAcylation and its role in various diseases .
Biological Activity
OSMI-1 is a small molecule inhibitor of O-GlcNAc transferase (OGT), a key enzyme involved in the modification of proteins through O-GlcNAcylation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer research and virology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for disease treatment.
This compound acts primarily by inhibiting OGT, leading to a decrease in global O-GlcNAcylation levels in cells. This reduction alters cellular signaling pathways and affects various biological processes, including:
- Cell Cycle Regulation : this compound has been shown to influence cell cycle distribution, particularly in breast cancer cell lines such as MDA-MB-231 and MCF7. Treatment with this compound resulted in an increase in cells in the G1/G0 phase and a decrease in the S phase, indicating disrupted cell cycle progression .
- Induction of Apoptosis : In triple-negative breast cancer (TNBC) cells, the combination of this compound with other agents can enhance apoptosis, as evidenced by flow cytometry analyses showing increased Annexin V-positive cells after treatment .
- Impact on Viral Replication : Studies have demonstrated that this compound can inhibit the replication of herpes simplex virus (HSV) by acting late in the viral replication cycle. The compound was effective when added to infected cells up to four hours post-infection .
Effects on Cancer Cells
This compound's inhibition of OGT has been linked to several significant effects on cancer cells:
- Differential Sensitivity : Research indicates that different breast cancer cell lines exhibit varying sensitivities to this compound. For instance, TamR (tamoxifen-resistant) cells showed higher sensitivity compared to TamS (tamoxifen-sensitive) cells .
- Transcriptional Changes : Treatment with this compound alters the expression of genes associated with cell cycle progression and apoptosis. A microarray analysis revealed significant downregulation of genes like RRM2 and TK1, which are critical for DNA synthesis and repair .
Immunological Effects
This compound also influences immune cell function:
- Monocyte-Derived Dendritic Cells (moDCs) : Inhibition of OGT by this compound impairs the differentiation and activation of moDCs. This results in downregulation of key markers such as CD80 and HLA-DR, which are essential for T-cell activation .
- T Cell Proliferation : Interestingly, mature moDCs treated with this compound demonstrated an increased capacity to promote allogeneic T-cell proliferation, suggesting a complex role in modulating immune responses .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the primary mechanism of OSMI-1 in inhibiting O-GlcNAcylation, and how is its specificity validated experimentally?
this compound selectively inhibits O-GlcNAc transferase (OGT), the enzyme responsible for adding O-GlcNAc modifications to proteins. Its specificity is validated through:
- IC50 determination : this compound inhibits full-length human OGT with an IC50 of 2.7 µM in enzymatic assays .
- Glycan profiling : Unlike pan-glycosylation inhibitors, this compound does not alter cell-surface N-/O-linked glycans, confirmed via lectin staining and mass spectrometry .
- Dose-dependent effects : Global O-GlcNAcylation reduction in CHO cells occurs maximally at 50 µM, with no off-target effects on other glycosyltransferases .
Q. What experimental protocols are recommended for validating OGT inhibition in cell-based studies?
- Treatment conditions : Use 10–100 µM this compound for 24–48 hours, depending on cell type. For example, 40 µM this compound reduces O-GlcNAcylation by 30% in Tamoxifen-resistant (TamR) breast cancer cells .
- Validation assays :
- Western blotting with anti-O-GlcNAc antibodies (e.g., CTD110.6) .
- Cell viability assays (e.g., MTS or CCK-8) to assess cytotoxicity thresholds (e.g., 50 µM this compound reduces CHO cell viability by 50% after 24 hours) .
Q. How do researchers address variability in this compound sensitivity across cell lines?
- Dose-response profiling : Determine cell-specific EC50 values. For instance, TamR cells show higher sensitivity (EC50 ~15 µM) than parental TamS cells (EC50 ~40 µM) due to elevated OGT activity in resistant lines .
- Baseline O-GlcNAc levels : Quantify pre-treatment O-GlcNAcylation using flow cytometry or immunoblotting to correlate with this compound efficacy .
Advanced Research Questions
Q. How can this compound be utilized to investigate the interplay between O-GlcNAcylation and epigenetic regulation (e.g., m6A methylation)?
this compound modulates m6A dynamics by reducing FTO-mediated demethylation. Methodological approaches include:
- MeRIP-seq : Identify m6A peaks in this compound-treated vs. control cells (e.g., reduced m6A on SOX4 mRNA in KG1a leukemia cells) .
- RIP-qPCR : Validate FTO-SOX4 mRNA interactions post-treatment (e.g., enhanced binding after this compound exposure) .
- Functional assays : Couple this compound with CRISPR-mediated FTO knockout to dissect O-GlcNAc-m6A crosstalk .
Q. What strategies optimize this compound combination therapies (e.g., with TRAIL or chemotherapeutics) to enhance apoptosis in cancer models?
- Synergy screening : Use resazurin assays to identify synergistic doses. For example, 1 mg/kg this compound (IV) + 500 µg/kg TRAIL (IP) in HCT116 xenografts reduces tumor size 5-fold vs. monotherapy .
- Mechanistic validation :
- ER stress markers: Assess IRE1α, PERK, and CHOP via Western blot .
- Apoptosis assays: Measure caspase-8 activation and DR5 receptor upregulation .
Q. How can contradictory data on this compound’s role in viral antigen expression (e.g., HBsAg) be resolved?
- Context-dependent analysis : this compound increases HBsAg in hepatocytes but not HBeAg, suggesting OGT inhibition selectively impacts post-translational modifications of viral proteins. Validate using:
- Time-course experiments : Track antigen secretion at 12–72 hours post-treatment .
- OGT knockdown controls : Compare siRNA-mediated OGT silencing vs. This compound effects to distinguish enzymatic vs. off-target mechanisms .
Q. What methodologies are recommended for studying this compound’s neuroprotective effects in polyglutamine disorders (e.g., Machado–Joseph disease)?
- Zebrafish models : Treat MJD larvae with 10–30 µM this compound for 24–72 hours and assess motor function (e.g., swimming assays) .
- Aggregate quantification : Use filter retardation assays and confocal microscopy to measure ataxin-3 aggregation .
- Autophagy markers : Monitor LC3B-II levels via Western blot to link OGT inhibition to autophagic clearance .
Q. Methodological Considerations
- In vivo dosing : 1 mg/kg/day IV in murine models, with pharmacokinetic profiling to ensure blood-brain barrier penetration in neurological studies .
- Controls for OGT inhibition : Include ST045849 (alternative OGT inhibitor) and Thiamet-G (OGA inhibitor) to validate specificity .
- Data interpretation : Use pathway enrichment tools (e.g., GSEA) to analyze transcriptomic changes (e.g., this compound downregulates cell cycle and NF-κB pathways) .
Properties
IUPAC Name |
(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGLWQQAMROOF-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104617 | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681056-61-0 | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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